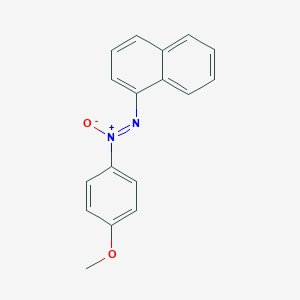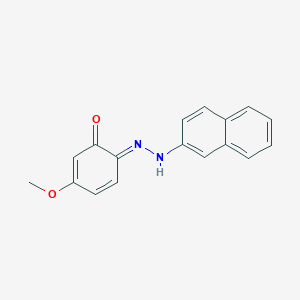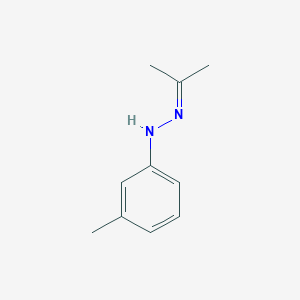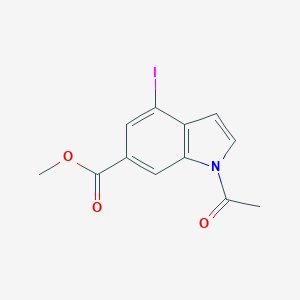![molecular formula C26H21N5O2 B283065 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazolo-triazine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been found to induce DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have synergistic effects with other anti-cancer drugs. This compound has also been found to have anti-inflammatory properties and to be a potent inhibitor of certain enzymes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments is its high potency and selectivity. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis.
Direcciones Futuras
There are a number of future directions for research on 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One area of research is in the development of new anti-cancer drugs that are based on this compound. Another area of research is in the study of the compound's mechanism of action and its potential applications in other areas of medicine, such as inflammation and autoimmune disorders. Additionally, research could focus on optimizing the synthesis of this compound in order to reduce its cost and increase its availability for scientific research.
Métodos De Síntesis
The synthesis of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 3-methylbenzylamine with 3-methylbenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with 4-methylbenzyl isocyanate to form the final product. The synthesis of this compound has been extensively studied and optimized in order to ensure high yields and purity.
Aplicaciones Científicas De Investigación
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit anti-cancer properties and has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and to have synergistic effects with other anti-cancer drugs.
Propiedades
Fórmula molecular |
C26H21N5O2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-benzoyl-1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C26H21N5O2/c1-17-11-13-19(14-12-17)16-22-25(33)30-24(23(32)20-8-4-3-5-9-20)29-31(26(30)28-27-22)21-10-6-7-18(2)15-21/h3-15H,16H2,1-2H3 |
Clave InChI |
CDDYCBJDNUHIJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)

![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)
![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)


![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)

![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)